REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:15][CH2:14][CH2:13][CH2:12][N:11]([CH3:16])[C:10]2=[O:17])[CH:6]=[CH:7][CH:8]=1.[NH2-].[Na+].N.[CH2:21](I)[CH3:22]>C1(C)C=CC=CC=1.O.O1CCCC1>[CH2:21]([C:9]1([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:15][CH2:14][CH2:13][CH2:12][N:11]([CH3:16])[C:10]1=[O:17])[CH3:22] |f:1.2|
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1C(N(CCCC1)C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
affording an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised from diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(N(CCCC1)C)=O)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |